(E)-9-Hexadecenyl acetate

Analytical chemistry Chromatography Pheromone identification

Procure authenticated (E)-9-Hexadecenyl acetate (CAS 56218-69-0) to eliminate isomeric ambiguity in pheromone research. Unlike generic '9-hexadecenyl acetate,' this lot-verified E-isomer resolves the critical Δ8/Δ9 positional and E/Z stereoisomer overlapping problem—both chromatographically indistinguishable yet biologically distinct. Essential for EAG negative-control protocols and GC-MS isomer-specific method validation (RI 2033, SP-2340). Select ≥98% purity to prevent trace (Z)-9 or positional isomers from confounding field-blend behavioral assays.

Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
CAS No. 56218-69-0
Cat. No. B013422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-9-Hexadecenyl acetate
CAS56218-69-0
SynonymsE9-16Ac; 
Molecular FormulaC18H34O2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCCOC(=O)C
InChIInChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8+
InChIKeyVAKBQCYSUVICLV-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-9-Hexadecenyl Acetate (CAS 56218-69-0): Essential Pheromone Component for Elasmopalpus lignosellus Monitoring and Research


(E)-9-Hexadecenyl acetate (CAS 56218-69-0, C18H34O2, MW 282.46), also designated (E)-9-HDA, is a long-chain unsaturated fatty alcohol ester belonging to the class of monounsaturated hexadecenyl acetates [1]. This compound has been isolated and detected from the pheromone glands of the South American corn seedling borer (Elasmopalpus lignosellus, Lepidoptera: Pyralidae), where it occurs alongside other structurally related acetates including (Z)-9-hexadecenyl acetate, (Z)-11-hexadecenyl acetate, and (E)-8-hexadecenyl acetate [2]. The compound is characterized by a 16-carbon alkenyl chain with an E-configuration double bond at the C9 position and a terminal acetate functional group, features that critically influence its chromatographic behavior, spectral properties, and biological recognition [2].

Why (E)-9-Hexadecenyl Acetate Cannot Be Substituted with Generic 9-Hexadecenyl Acetate in Pheromone Research


Generic substitution among hexadecenyl acetates fails due to the existence of two orthogonal and compounding levels of isomerism that fundamentally alter analytical identity and biological function. First, double-bond positional isomerism within the 16-carbon chain—specifically between the Δ8 and Δ9 positions—creates compounds that are chromatographically indistinguishable under standard GC-MS conditions but are chemically distinct entities with potentially different biological activities [1]. Second, within each positional isomer, E/Z geometric stereoisomerism at the double bond produces compounds with identical mass spectra and nearly identical retention characteristics on conventional stationary phases [1][2]. These analytical ambiguities have direct procurement implications: a vial labeled merely as "9-hexadecenyl acetate" cannot be reliably deployed in research protocols that depend on exact isomeric identity for electrophysiological response (EAG), behavioral assays (field trapping), or population monitoring where pheromone blend ratios are critical and species-specific [1][3].

(E)-9-Hexadecenyl Acetate (CAS 56218-69-0): Quantitative Differentiation Evidence for Scientific Procurement


Analytical Differentiation: Kováts Retention Index Enables Discrimination of (E)-9-Hexadecenyl Acetate from Co-eluting (E)-8 and (Z)-9 Isomers

Standard GC-MS analysis fails to distinguish (E)-9-hexadecenyl acetate from its positional isomer (E)-8-hexadecenyl acetate because both compounds produce indistinguishable mass spectra [1]. The solution requires gas chromatography on a highly polar SP-2340 stationary phase, where (E)-9-hexadecenyl acetate exhibits a Kováts retention index of 2033, while (E)-8-hexadecenyl acetate elutes earlier with a Kováts retention index of 2015 [1]. This quantitative chromatographic difference (ΔRI = 18) is the only definitive analytical method to verify the identity of the supplied material [1].

Analytical chemistry Chromatography Pheromone identification Kováts retention indices

Biological Specificity: Differential EAG Response Pattern Distinguishes (E)-9-Hexadecenyl Acetate from Active (Z)-11 Isomer

Electroantennography (EAG) screening of 22 hexadecenyl acetate (HDA) isomers using male E. lignosellus antennae revealed a highly restricted response profile. Out of all HDA isomers evaluated—comprising both (Z) and (E) configurations of double-bond positions from γ2 to δ13—only (Z)-11-hexadecenyl acetate elicited a measurable antennal depolarization response [1]. Neither (E)-9-hexadecenyl acetate nor any other E-configured HDA isomer produced a detectable EAG signal under identical assay conditions, despite (E)-9-HDA being present in female pheromone gland extracts [1].

Electrophysiology Electroantennography Insect olfaction Pheromone reception

Commercial Purity Specifications: Vendor QC Data Establishes Baseline Purity for (E)-9-Hexadecenyl Acetate at ≥99.8% by GC

Commercial vendors supply (E)-9-hexadecenyl acetate with defined purity specifications. Actylis Laboratory reports a gas chromatographic (GC) purity of NLT 99.8% for (E)-9-hexadecenyl acetate, with any individual impurity limited to NMT 0.10% . Comparative data from other vendors list lower specifications, with Alfa Chemistry and VulcanChem reporting purity >95% [1]. This approximately 4.8 percentage point difference in nominal purity translates to up to 50-fold higher total impurity content (≤0.2% vs. ≤5.0%), which can be critical for reproducible pheromone blend formulation.

Analytical chemistry Quality control GC purity Commercial specifications

Synthetic Route Documentation: Patent CA 1274246 Provides Validated Industrial-Scale Access to (E)-9-Hexadecenyl Acetate

Canadian Patent CA 1274246 discloses a scalable industrial process for producing 9-alkenyl acetates, explicitly including 9-hexadecenyl acetate as a target product [1]. The patented route comprises disproportionating cyclooctene with an α-olefin to yield a 1,9-alkadiene, followed by metallation, oxygenation, and optional hydrolysis/esterification to the final acetate [1]. This establishes a documented, reproducible synthetic pathway distinct from the biological extraction route—a critical consideration for procurement of larger quantities where natural extraction is impractical or economically prohibitive.

Synthetic chemistry Process chemistry Pheromone synthesis Patent

(E)-9-Hexadecenyl Acetate (CAS 56218-69-0): Evidence-Backed Application Scenarios for Procurement Decision-Making


Population Polymorphism Studies in Elasmopalpus lignosellus Across Geographic Regions

(E)-9-Hexadecenyl acetate is most appropriately deployed in studies investigating pheromone polymorphism among geographically distinct populations of Elasmopalpus lignosellus. Research has established that the acetate composition of E. lignosellus pheromone glands differs between populations from Minas Gerais and Goiás in Brazil, as well as from the Tifton, GA, USA population [1]. (E)-9-Hexadecenyl acetate (or its positional isomer E-8) was detected as a third acetate component in extracts from one colony but was absent or undetectable in extracts from the other colony, suggesting population-level variation in pheromone biosynthesis [1][2]. Procurement of authenticated (E)-9-hexadecenyl acetate enables researchers to replicate and extend these comparative pheromone profiling studies.

Reference Standard for Chromatographic Method Validation and Quality Control

(E)-9-Hexadecenyl acetate serves as an essential reference standard for validating gas chromatographic methods on polar stationary phases, particularly when developing protocols to discriminate among co-eluting hexadecenyl acetate isomers. The Kováts retention index of 2033 on SP-2340 provides a quantitative benchmark against which unknown samples can be compared [1]. This application is critical for quality control laboratories that receive pheromone shipments and must verify the isomeric identity of the material before releasing it for field deployment or research use. The RI of 2033 distinguishes this compound from (E)-8-hexadecenyl acetate (RI = 2015), (Z)-9-hexadecenyl acetate (RI = 2050), and (Z)-11-hexadecenyl acetate (RI = 2059), making it indispensable for isomer-specific method validation [1].

Electrophysiological Control and Negative Control in EAG/GC-EAD Assays

Based on EAG screening data showing that (E)-9-hexadecenyl acetate elicits no detectable response from male E. lignosellus antennae [2], this compound is optimally positioned as a negative control or inert component in electrophysiological and GC-EAD experiments. Its lack of EAG activity contrasts sharply with the robust response elicited by (Z)-11-hexadecenyl acetate, establishing a clear active/inactive boundary within the same chemical class [2]. Researchers can use (E)-9-hexadecenyl acetate to demonstrate the stereochemical and positional specificity of the insect olfactory system, validating that antennal responses are not merely triggered by any hexadecenyl acetate but require precise structural features [2].

Synthetic Pheromone Blend Research Where Isomeric Purity Is Critical

When formulating multi-component pheromone blends for behavioral or field trapping studies, (E)-9-hexadecenyl acetate from high-purity commercial sources (NLT 99.8% by GC ) should be selected to avoid confounding effects from isomeric impurities. Field trapping literature for related systems demonstrates that minor components and geometric isomers can act as behavioral antagonists or synergists at low concentrations [3]. In studies requiring precise control over blend ratios—such as the 100:5:5:100 four-component blends used in noctuid moth trapping [3]—the use of high-purity (E)-9-hexadecenyl acetate minimizes the risk that trace (Z)-9 or positional isomers will unintentionally modulate trap catch outcomes, thereby enhancing experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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